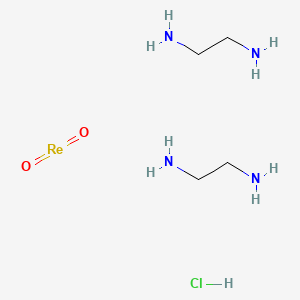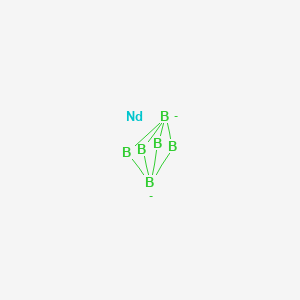
Nickel;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel;yttrium, is a compound composed of yttrium and nickel in a 1:5 ratio. This alloy is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. This compound, is particularly noted for its high thermal stability and resistance to oxidation, which are critical for high-temperature applications .
Mechanism of Action
Target of Action
The primary target of the Yttrium-Nickel alloy, YNi5, is to serve as a catalyst in various chemical reactions . The alloy is known for its unique thermal shape memory and superelastic properties, making it a popular choice in various industrial applications .
Mode of Action
The Yttrium-Nickel alloy, YNi5, interacts with its targets through its unique crystalline structure . The alloy crystallizes in the hexagonal P6/mmm space group, with Yttrium bonded in a 6-coordinate geometry to eighteen Nickel atoms . This unique structure allows the alloy to interact effectively with its targets, facilitating various chemical reactions.
Biochemical Pathways
For instance, Nickel was identified as an essential nutrient for certain strains of bacteria, playing a key role in their growth and metabolism .
Result of Action
The Yttrium-Nickel alloy, YNi5, primarily serves as a catalyst in various chemical reactions . Its unique crystalline structure allows it to interact effectively with its targets, facilitating these reactions . .
Action Environment
The action, efficacy, and stability of the Yttrium-Nickel alloy, YNi5, can be influenced by various environmental factors. For instance, the alloy’s catalytic activity can be affected by the pH of the environment . Additionally, the alloy’s unique thermal shape memory and superelastic properties can be influenced by temperature and mechanical stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel;yttrium, can be synthesized using several methods:
Melting Method: This involves melting yttrium and nickel together in the appropriate stoichiometric ratio and then rapidly cooling the mixture to form the alloy.
Powder Metallurgy: This method involves mixing yttrium and nickel powders, compacting them, and then sintering at high temperatures to form the alloy.
High-Energy Cryogenic Mechanical Alloying: This technique involves milling yttrium and nickel powders at cryogenic temperatures to produce nanocrystalline Yttrium-Nickel alloy.
Industrial Production Methods: Industrial production of this compound, typically involves large-scale melting and casting processes. The alloy is melted in an induction furnace and then cast into desired shapes and sizes. Powder metallurgy is also used for producing components with complex geometries .
Chemical Reactions Analysis
Types of Reactions: Nickel;yttrium, undergoes various chemical reactions, including:
Oxidation: The alloy can oxidize at high temperatures, forming yttrium oxide and nickel oxide.
Reduction: Yttrium-Nickel alloy can be reduced using hydrogen gas to produce pure yttrium and nickel.
Substitution: The alloy can undergo substitution reactions where yttrium or nickel atoms are replaced by other metals.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.
Substitution: Various metal salts can be used in substitution reactions under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y2O3) and nickel oxide (NiO).
Reduction: Pure yttrium and nickel.
Substitution: Alloys with substituted metal atoms.
Scientific Research Applications
Nickel;yttrium, has a wide range of scientific research applications:
Comparison with Similar Compounds
Nickel;yttrium, can be compared with other similar compounds, such as:
Lanthanum-Nickel alloy (LaNi5): Similar in composition but with lanthanum instead of yttrium.
Mischmetal-Nickel alloy: Contains a mixture of rare earth elements and nickel.
Nickel-Cobalt alloy (Ni-Co): Known for its high strength and corrosion resistance, used in aerospace and marine applications.
Uniqueness of this compound:
Properties
IUPAC Name |
nickel;yttrium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5Ni.Y |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGOVESIHDGGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Y] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni5Y |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746611 |
Source


|
| Record name | Nickel--yttrium (5/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12333-67-4 |
Source


|
| Record name | Nickel--yttrium (5/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

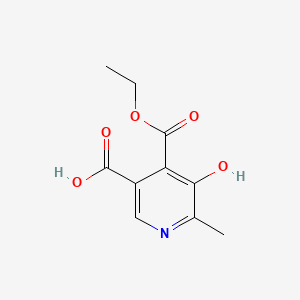

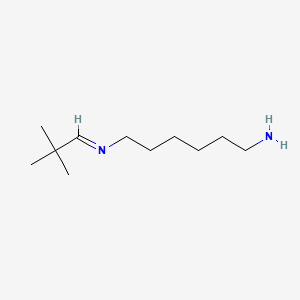
![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)

![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)
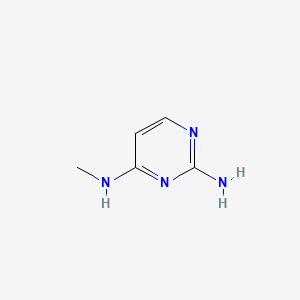
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B577280.png)
